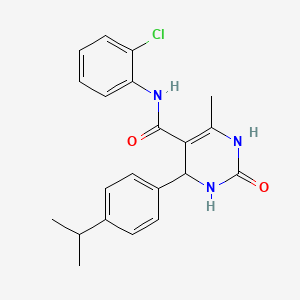![molecular formula C19H18Br2N2O B5056506 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide](/img/structure/B5056506.png)
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide is a synthetic organic compound that belongs to the class of pyrrolo[1,2-a]imidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-bromophenyl and 4-methoxyphenyl groups can be done via nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the imidazolium salt with bromide as the counterion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the bromophenyl group or the imidazolium core.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for detecting specific analytes.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways by altering signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;chloride
- 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;fluoride
Uniqueness
- Substituent Effects : The presence of the bromine atom may confer unique electronic and steric properties compared to chlorine or fluorine.
- Biological Activity : Differences in biological activity due to variations in molecular interactions.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN2O.BrH/c1-23-17-10-8-16(9-11-17)22-18(13-21-12-2-3-19(21)22)14-4-6-15(20)7-5-14;/h4-11,13H,2-3,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZNWXOOAGERLI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=C(C=C4)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
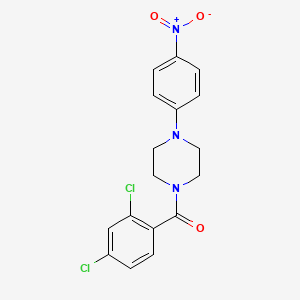
![N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B5056441.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B5056443.png)
![2,5-dimethyl-N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]aniline](/img/structure/B5056451.png)
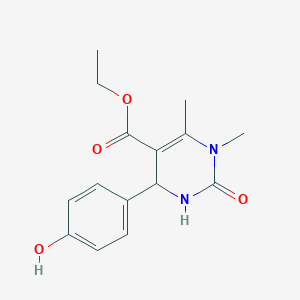
![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)
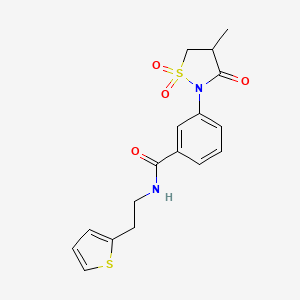
![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)

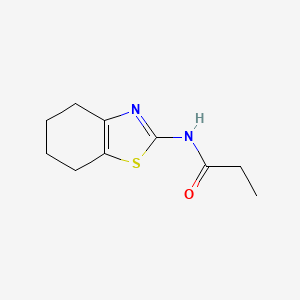
![[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B5056520.png)
![1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B5056524.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)
